Thromboxane B2

COX-1 inhibition NSAID pharmacology platelet function

Thromboxane B2 (TXB2) is the stable, non-enzymatic hydrolysis product of TXA2 and the definitive endpoint for ex vivo platelet COX-1 catalytic activity. Unlike its longer-lived enzymatic metabolites (11-dehydro-TXB2, 2,3-dinor-TXB2), TXB2 avoids variable conversion steps, providing a direct COX-1 functional readout. It is the gold standard for NSAID dose-response, aspirin resistance testing, and COX-1 selective inhibitor screening. Serum TXB2 requires strict pre-analytical control of clotting time and temperature. For orthogonal profiling, procure alongside 11-dehydro-TXB2 and 2,3-dinor-TXB2 as distinct analytical standards; cross-reactivity between TXB2 and 11-dehydro-TXB2 in monoclonal immunoassays is ≤0.07%, making co-quantification infeasible with a single ELISA.

Molecular Formula C20H34O6
Molecular Weight 370.5 g/mol
CAS No. 54397-85-2
Cat. No. B127252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThromboxane B2
CAS54397-85-2
Synonyms8-(1-Hydroxy-3-oxopropyl)-9,12-dihydroxy-5,10-heptadecadienoic Acid Hemiacetal;  (5Z,9α,13E,15S)9,11,15-Trihydroxythromboxa-5,13-dien-1-oic Acid;  TXB2;  (5Z)-7-[(2R,3S,4S)-Tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octenyl]-2H-pyran-3-yl]-5-hepten
Molecular FormulaC20H34O6
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1
InChIKeyXNRNNGPBEPRNAR-JQBLCGNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Thromboxane B2 (CAS 54397-85-2): Procurement Guide for Platelet Activation and COX-1 Activity Assays


Thromboxane B2 (TXB2) is the stable, non-enzymatic hydrolysis product of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregation promoter with a half-life of approximately 30 seconds . TXB2 serves as a direct quantitative index of platelet cyclooxygenase-1 (COX-1) activity in serum and ex vivo assays, where its production positively correlates with platelet activation [1]. Unlike its parent TXA2 or longer-lived enzymatic metabolites such as 11-dehydro-TXB2 and 2,3-dinor-TXB2, TXB2 is the analyte of choice when the specific research objective is to assess COX-1 catalytic function or ex vivo platelet responsiveness under controlled, non-circulating conditions.

Why Substituting Thromboxane B2 with 11-Dehydro-TXB2 or 2,3-Dinor-TXB2 Compromises COX-1 Assay Specificity


Interchanging thromboxane B2 with its longer-lived enzymatic metabolites (11-dehydro-TXB2 or 2,3-dinor-TXB2) fundamentally alters the analytical question being answered. TXB2 reflects acute, ex vivo COX-1 catalytic activity in a closed system, whereas its metabolites integrate systemic in vivo production and renal clearance [1]. Critically, 11-dehydro-TXB2 exhibits negligible cross-reactivity (0.05–0.07%) with TXB2-targeted monoclonal antibodies, making co-quantification with a single immunoassay infeasible [2]. Conversely, serum TXB2 measurements require strict pre-analytical control of clotting time and temperature to prevent artifactual ex vivo platelet activation—a confounding factor that the enzymatic metabolites circumvent but which also eliminates their utility for direct COX-1 functional assessment [3].

Thromboxane B2 (TXB2): Quantifiable Differentiation Evidence for Analytical and Pharmacological Selection


Serum TXB2: The Superior Ex Vivo Index of COX-1 Activity Versus Enzymatic Metabolites

Thromboxane B2 is the preferred analyte for quantifying platelet COX-1 activity ex vivo because it is generated directly and non-enzymatically from TXA2 in clotting whole blood, without the inter-individual enzymatic conversion variability that affects its major urinary metabolites. In cynomolgus monkeys, the fractional conversion of administered TXB2 to urinary 11-dehydro-TXB2 and 2,3-dinor-TXB2 exhibits significant variability, leading to the conclusion that measurement of a single metabolite is less reliable for acute changes [1]. Furthermore, serum TXB2 is a specific test for platelet COX-1 activity following NSAID administration, whereas 11-dehydro-TXB2 integrates systemic production from non-platelet sources and renal function [2].

COX-1 inhibition NSAID pharmacology platelet function aspirin resistance

Cross-Reactivity Profile: TXB2 ELISA Exhibits High Discrimination from 11-Dehydro-TXB2

Immunoassays targeting TXB2 and 11-dehydro-TXB2 exhibit highly distinct cross-reactivity profiles, precluding their analytical interchangeability. A monoclonal antibody-based ELISA specific for 11-dehydro-TXB2 demonstrates negligible recognition of thromboxane B2 (cross-reactivity = 0.05%) and 2,3-dinor-TXB2 (0.06%) [1]. Conversely, a commercial TXB2 monoclonal ELISA kit shows only 0.07% cross-reactivity with 11-dehydro-TXB2, while exhibiting moderate cross-reactivity with 2,3-dinor-TXB2 (7.9–30%) and thromboxane B3 (10.1%) .

immunoassay validation cross-reactivity ELISA antibody specificity

TXB2 Distinguishes COX-1 from COX-2 Activity with Superior Selectivity in Platelet Preparations

Thromboxane B2 production in platelets is derived almost exclusively from the constitutively expressed COX-1 isoform, whereas prostaglandin E2 (PGE2) production can originate from both COX-1 and inducible COX-2 depending on the cellular context. In pharmacological studies, the COX-1 selective inhibitor SC-560 inhibited platelet TXB2 production, gastric PGE2, and dermal PGE2, but did not inhibit COX-2-derived prostaglandins in the LPS-induced rat air pouch model, confirming TXB2 as a specific readout for COX-1 inhibition [1]. In vitro, non-steroidal anti-inflammatory drugs inhibit both COX isoforms but show a preference for COX-1 when TXB2 is used as the endpoint [2].

cyclooxygenase isoform selectivity COX-1 COX-2 NSAID screening

Radioimmunoassay Accuracy: TXB2 Measurements Avoid the False Elevation Artifact Observed with 6-Keto-PGF1α

In studies evaluating thromboxane synthase inhibition, radioimmunoassay (RIA) measurements of 6-keto-PGF1α (the stable prostacyclin metabolite) produce falsely elevated results that are not confirmed by high-resolution gas chromatography-mass spectrometry (HRGC-MS), whereas TXB2 RIA determinations remain comparable to HRGC-MS across experimental conditions [1]. This indicates that TXB2 RIA is more robust against the matrix or cross-reactivity interferences that affect prostacyclin metabolite assays in pharmacological blockade experiments.

RIA analytical validation thromboxane synthase inhibition HRGC-MS

Optimal Research and Procurement Applications for Thromboxane B2 Based on Comparative Evidence


Quantification of Ex Vivo Platelet COX-1 Activity for NSAID Pharmacodynamics and Aspirin Response Testing

Procure TXB2 as the primary endpoint when the research objective is to measure platelet COX-1 catalytic activity directly, rather than systemic TXA2 biosynthesis. As established in Section 3 (Evidence_Items 1 and 3), serum TXB2 is generated non-enzymatically from platelet-derived TXA2 during controlled ex vivo clotting, providing a specific readout of COX-1 activity without the variable enzymatic conversion steps that affect 11-dehydro-TXB2 and 2,3-dinor-TXB2 [1][2]. This makes TXB2 the gold-standard analyte for NSAID dose-response studies, aspirin resistance testing, and pharmacological screening of COX-1 selective inhibitors. For urinary or plasma assessment of in vivo TXA2 production, 11-dehydro-TXB2 is the superior alternative [3].

Validation of Thromboxane Synthase Inhibitors via Immunoassay Without GC-MS Confirmation

For laboratories conducting high-throughput screening of thromboxane synthase inhibitors with limited access to GC-MS instrumentation, TXB2 RIA or ELISA provides analytically reliable data that correlates well with mass spectrometry reference methods. As demonstrated in Section 3 (Evidence_Item 4), TXB2 immunoassay results remain concordant with HRGC-MS even after pharmacological blockade of thromboxane synthase, whereas 6-keto-PGF1α RIA produces false elevations requiring mass spectrometric confirmation [1]. This analytical robustness supports the use of TXB2 immunoassays as a cost-effective primary screen in drug discovery workflows targeting the thromboxane pathway.

Dual-Analyte Profiling in Eicosanoid Metabolomics to Distinguish Platelet vs. Systemic Thromboxane Production

In research requiring comprehensive eicosanoid profiling, TXB2 should be procured alongside 11-dehydro-TXB2 and 2,3-dinor-TXB2 as distinct analytical standards rather than relying on a single surrogate. The cross-reactivity data in Section 3 (Evidence_Item 2) demonstrate that TXB2 and its metabolites are immunologically distinct, with mutual cross-reactivity ≤0.07% between TXB2 and 11-dehydro-TXB2 ELISA systems [1][2]. Additionally, the fractional conversion variability among metabolites documented in primate studies [3] indicates that parallel quantification of TXB2 (ex vivo COX-1 function) and 11-dehydro-TXB2 (in vivo systemic production) provides orthogonal, non-redundant information about platelet physiology and thromboxane pathway activity. This dual approach is particularly valuable in clinical studies evaluating antiplatelet therapy compliance versus efficacy.

COX-1 vs. COX-2 Mechanism-of-Action Studies in In Vitro Platelet Pharmacology

When the experimental objective is to pharmacologically discriminate between COX-1 and COX-2 inhibition in platelet-containing systems, TXB2 is the analytically superior endpoint compared to PGE2 or 6-keto-PGF1α. As detailed in Section 3 (Evidence_Item 3), TXB2 is derived almost exclusively from constitutively expressed COX-1 in human platelets and is inhibited by COX-1 selective agents (e.g., SC-560) without confounding COX-2-derived signals [1][2]. This isoform specificity supports the procurement of TXB2 for in vitro COX-1 inhibitor characterization, NSAID selectivity profiling, and mechanistic studies distinguishing the contributions of the two cyclooxygenase isoforms to platelet function and thrombotic risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thromboxane B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.